
2-tert-Butyl-1,4-benzoquinone
Overview
Description
2-Tert-butyl-1,4-benzoquinone: is an organic compound with the molecular formula C10H12O2 . It is a derivative of 1,4-benzoquinone, where a tert-butyl group is attached to the second carbon of the quinone ring. This compound is known for its cytotoxic properties and is a major metabolite of the food additive butylated hydroxyanisole .
Mechanism of Action
Target of Action
2-tert-Butyl-1,4-benzoquinone (TBQ) is a major metabolite of the food additive, butylated hydroxyanisole (BHA) . It has been reported to be strongly cytotoxic in human monocytic leukemia U937 cells . TBQ is an oxidation product of 2-tert-butylhydroquinone (TBHQ) . It has been found to interact with lysozyme .
Mode of Action
Studies confirm that TBQ induces apoptosis and cell proliferation inhibition in chronic myelogenous leukemia (CML) cells . It has been found to interact with lysozyme . The binding interactions of TBQ with lysozyme have been examined and found to be intermediate between BHA and TBHQ .
Biochemical Pathways
TBQ is an oxidation product of 2-tert-butylhydroquinone (TBHQ) . It has been reported to be synthesized by the titanium superoxide catalyzed oxidation of 2-tert-butylphenol using aq. 30% H2O2 . TBQ is one of the main neoformed compounds from TBHQ decomposition in PLA-TBHQ film (Poly lactic acid) .
Pharmacokinetics
It is known that tbq is an oxidation product of 2-tert-butylhydroquinone (tbhq) , suggesting that it may be formed in the body following exposure to TBHQ.
Result of Action
TBQ has been reported to be strongly cytotoxic in human monocytic leukemia U937 cells . Studies confirm that TBQ induces apoptosis and cell proliferation inhibition in chronic myelogenous leukemia (CML) cells .
Action Environment
It is known that tbq is a major metabolite of the food additive, butylated hydroxyanisole (bha) , suggesting that it may be present in the body following exposure to BHA-containing foods
Biochemical Analysis
Biochemical Properties
2-tert-Butyl-1,4-benzoquinone plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It is an oxidation product of 2-tert-butylhydroquinone (TBHQ) and has been shown to interact with lysozyme, exhibiting binding interactions that are intermediate between BHA and TBHQ . This compound is also known to induce apoptosis and inhibit cell proliferation in chronic myelogenous leukemia (CML) cells . Additionally, this compound acts as a quorum sensing inhibitor (QSI) against Chromobacterium violaceum, reducing the expression of genes related to quorum sensing and inhibiting biofilm formation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In human monocytic leukemia U937 cells, it has been reported to be strongly cytotoxic . This compound induces apoptosis and inhibits cell proliferation in CML cells . Furthermore, it has been shown to inhibit biofilm formation and virulence factors in Chromobacterium violaceum when combined with zinc oxide nanoparticles . The combination of this compound and zinc oxide nanoparticles significantly improves the efficiency of inhibiting quorum sensing-related virulence factors and biofilm formation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It induces apoptosis and inhibits cell proliferation in CML cells by interacting with lysozyme . The compound’s binding interactions with lysozyme are intermediate between BHA and TBHQ . Additionally, this compound acts as a potent quorum sensing inhibitor by binding to CviR and downregulating genes related to the CviI/CviR system in Chromobacterium violaceum . This interruption of the quorum sensing system leads to reduced virulence factors and biofilm formation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is known to be stable under certain conditions, but its degradation and long-term effects on cellular function have been studied in both in vitro and in vivo settings . Studies have shown that this compound induces apoptosis and inhibits cell proliferation in CML cells over time . Additionally, its combination with zinc oxide nanoparticles has been shown to improve the survival rate of Caenorhabditis elegans nematodes by 46.7% .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At high doses, the compound has been shown to induce apoptosis and inhibit cell proliferation in CML cells For example, at very high doses, it has been reported to produce precursors to stomach tumors and cause DNA damage in lab animals . Therefore, careful consideration of dosage is crucial in studies involving this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is an oxidation product of 2-tert-butylhydroquinone (TBHQ) and a major metabolite of butylated hydroxyanisole (BHA) . The compound’s interactions with enzymes and cofactors play a significant role in its metabolic pathways. For instance, it has been shown to induce phase II detoxification enzymes, which accelerate the detoxification of electrophiles and reactive oxygen species (ROS), thereby protecting cells from mutagenesis and neoplasia .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is known to be transported and distributed within cells, where it exerts its cytotoxic effects . Additionally, its combination with zinc oxide nanoparticles has been shown to enhance its transport and distribution, leading to improved inhibition of quorum sensing-related virulence factors and biofilm formation in Chromobacterium violaceum .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been shown to localize within specific compartments or organelles, where it interacts with various biomolecules . For example, its binding interactions with lysozyme are intermediate between BHA and TBHQ, suggesting that its subcellular localization influences its binding affinity . Additionally, the compound’s ability to induce apoptosis and inhibit cell proliferation in CML cells is likely influenced by its subcellular localization .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Tert-butyl-1,4-benzoquinone can be synthesized through the oxidation of 2-tert-butylphenol using titanium superoxide as a catalyst and aqueous 30% hydrogen peroxide as the oxidizing agent . The reaction conditions typically involve maintaining the reaction mixture at a controlled temperature to ensure efficient oxidation.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar oxidation processes, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2-Tert-butyl-1,4-benzoquinone is an oxidation product itself, but it can further undergo oxidation reactions under specific conditions.
Reduction: This compound can be reduced to 2-tert-butylhydroquinone using reducing agents like sodium borohydride.
Substitution: It can participate in substitution reactions where the quinone ring undergoes nucleophilic attack, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, titanium superoxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Further oxidized quinone derivatives.
Reduction: 2-Tert-butylhydroquinone.
Substitution: Substituted quinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 2-Tert-butyl-1,4-benzoquinone is used as an intermediate in the synthesis of complex organic molecules, including azatrioxa circulenes . Its reactivity makes it a valuable compound in organic synthesis.
Biology and Medicine: This compound has been studied for its cytotoxic effects on various cancer cell lines, including human monocytic leukemia U937 cells . It induces apoptosis and inhibits cell proliferation, making it a potential candidate for cancer research.
Industry: In the food industry, this compound is a metabolite of butylated hydroxyanisole, a common food additive. It is also involved in the degradation of poly lactic acid films containing butylated hydroxyanisole .
Comparison with Similar Compounds
- 2,6-Di-tert-butyl-1,4-benzoquinone
- 3,5-Di-tert-butyl-o-benzoquinone
- Tetrachloro-1,4-benzoquinone
- Methyl-p-benzoquinone
- 2,5-Dimethyl-1,4-benzoquinone
- 2,6-Dimethoxy-1,4-benzoquinone
Comparison: 2-Tert-butyl-1,4-benzoquinone is unique due to its specific tert-butyl substitution, which influences its reactivity and biological activity. Compared to other benzoquinone derivatives, it has a distinct cytotoxic profile and is particularly effective in inducing apoptosis in cancer cells . Its ability to inhibit quorum sensing and biofilm formation also sets it apart from other similar compounds .
Properties
IUPAC Name |
2-tert-butylcyclohexa-2,5-diene-1,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCTVAJNFXYWTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189593 | |
| Record name | 2-tert-Butyl-4-quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3602-55-9 | |
| Record name | tert-Butyl-1,4-benzoquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3602-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-tert-Butyl-4-quinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003602559 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-tert-Butyl-1,4-benzoquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-tert-Butyl-4-quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butyl-p-benzoquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-TERT-BUTYL-1,4-BENZOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F18QT8490S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



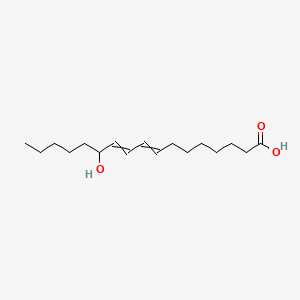
![N-[6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-20,20-diethyl-16-[(4-hydroxyphenyl)methyl]-10-(2-methylpropyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B1215434.png)
![3-{5-[Bis(2-chloroethyl)amino]-1-(4-methylphenyl)-1h-benzimidazol-2-yl}alanine](/img/structure/B1215435.png)


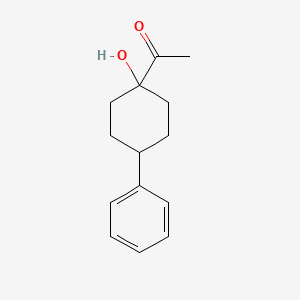
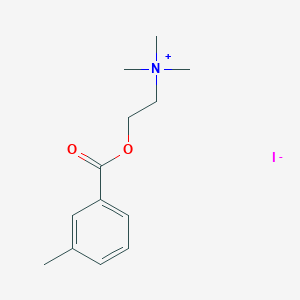
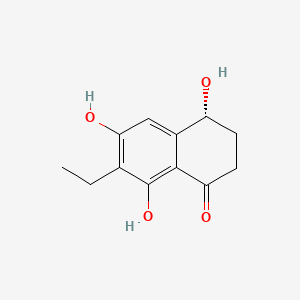
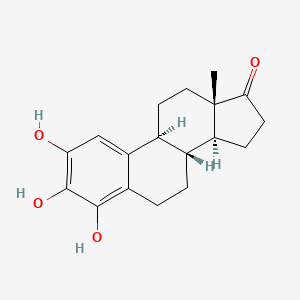


![4-[[3-Acetamido-5-[3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-2-amino-4-oxobutanoic acid](/img/new.no-structure.jpg)
